An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methyl-1-butene
An In-depth Technical Guide to the Fundamental Chemical Properties of 2-Methyl-1-butene
This guide provides a comprehensive overview of the fundamental chemical properties of 2-methyl-1-butene, tailored for researchers, scientists, and professionals in drug development. The content herein is structured to deliver not just data, but also the scientific rationale behind its chemical behavior, supported by established experimental protocols and spectral analysis.
Molecular Structure and Physicochemical Properties
2-Methyl-1-butene, an aliphatic alkene, possesses a branched structure with the chemical formula C₅H₁₀.[1] Its structure, featuring a terminal double bond and a methyl group at the second carbon position, significantly influences its physical and chemical characteristics.[2]
dot graph "2_Methyl_1_butene_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Structure of 2-Methyl-1-butene
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀ | [1] |
| Molecular Weight | 70.13 g/mol | [3] |
| CAS Number | 563-46-2 | [3] |
| Appearance | Colorless volatile liquid | [3][4] |
| Odor | Disagreeable | [3][4] |
| Boiling Point | 31 °C | [4] |
| Melting Point | -137 °C | [4] |
| Density | 0.65 g/mL at 25 °C | [4] |
| Solubility | Insoluble in water; Soluble in ether, ethanol, and benzene | [4] |
| Vapor Pressure | 610 mm Hg at 25 °C | [3] |
| Refractive Index (n20/D) | 1.378 | [4] |
| Flash Point | Below 0 °F | [4] |
Spectroscopic Characterization
Spectroscopic data is fundamental for the unambiguous identification and structural elucidation of 2-methyl-1-butene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2-methyl-1-butene exhibits distinct signals corresponding to the different proton environments in the molecule. The terminal vinyl protons (=CH₂) typically appear as singlets around 4.6-4.7 ppm. The allylic protons (-CH₂-) of the ethyl group show a quartet around 2.0 ppm, coupled to the terminal methyl protons. The methyl group attached to the double bond appears as a singlet around 1.7 ppm, and the terminal methyl group of the ethyl substituent gives a triplet at approximately 1.0 ppm.
-
¹³C NMR: The carbon-13 NMR spectrum provides five distinct signals, confirming the presence of five unique carbon environments. The quaternary carbon of the double bond (C2) resonates downfield around 147.7 ppm, while the terminal vinyl carbon (C1) appears at approximately 108.6 ppm. The allylic carbon of the ethyl group is found around 30.8 ppm. The methyl carbon attached to the double bond resonates at about 22.4 ppm, and the terminal methyl carbon of the ethyl group is observed at approximately 12.4 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-methyl-1-butene displays characteristic absorption bands that are indicative of its functional groups. A key absorption is the C=C stretching vibration, which is typically observed around 1650 cm⁻¹. The C-H stretching vibrations of the vinyl group are seen just above 3000 cm⁻¹, while the C-H stretches of the aliphatic methyl and methylene groups appear just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 2-methyl-1-butene shows a molecular ion peak (M⁺) at m/z = 70. The fragmentation pattern is characteristic of a branched alkene. A prominent peak is often observed at m/z = 55, corresponding to the loss of a methyl group ([M-15]⁺). Another significant fragment is seen at m/z = 41, which can be attributed to the stable allyl cation.
Chemical Reactivity and Reaction Mechanisms
The presence of the carbon-carbon double bond makes 2-methyl-1-butene significantly more reactive than its alkane counterparts, readily undergoing addition reactions.[4]
Electrophilic Addition Reactions
The reaction of 2-methyl-1-butene with hydrogen halides (e.g., HCl, HBr) proceeds via an electrophilic addition mechanism.[5] The reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms (C1). This leads to the formation of a more stable tertiary carbocation intermediate at C2. Subsequent attack by the halide ion on the carbocation yields the major product, a 2-halo-2-methylbutane.[6]
dot graph "Hydrohalogenation_Mechanism" { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Mechanism of Hydrohalogenation
This two-step reaction sequence achieves the anti-Markovnikov hydration of 2-methyl-1-butene.[7] In the first step, borane (BH₃) adds to the double bond in a syn-addition, with the boron atom attaching to the less substituted carbon (C1) due to steric and electronic factors. The resulting trialkylborane is then oxidized in the second step using hydrogen peroxide in a basic solution to yield the corresponding alcohol, 2-methyl-1-butanol.[7][8]
dot graph "Hydroboration_Oxidation_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"]; edge [fontname="Arial", fontsize=10];
} Hydroboration-Oxidation Workflow
Halogenation
The addition of halogens, such as bromine (Br₂), to 2-methyl-1-butene is a characteristic test for unsaturation. The reaction proceeds through a cyclic bromonium ion intermediate, followed by the backside attack of a bromide ion, resulting in the formation of a vicinal dihalide (1,2-dibromo-2-methylbutane).[9]
Polymerization
In the presence of suitable catalysts (e.g., acids or Ziegler-Natta catalysts), 2-methyl-1-butene can undergo addition polymerization.[1][4] The double bond breaks, and the monomers link together to form a long polymer chain.[1] This reactivity makes it a useful monomer in the production of certain synthetic rubbers and polymers.[1]
Experimental Protocols
Synthesis of 2-Methyl-1-butene via Dehydration of 2-Methyl-2-butanol
This method involves the acid-catalyzed dehydration of a tertiary alcohol.[10][11]
Materials:
-
2-methyl-2-butanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Distillation apparatus
-
Separatory funnel
-
10% Sodium hydroxide solution
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask, cautiously add concentrated sulfuric acid to 2-methyl-2-butanol.
-
Assemble a simple distillation apparatus.
-
Gently heat the reaction mixture. The lower boiling point alkene products (2-methyl-1-butene and 2-methyl-2-butene) will distill over.
-
Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel and wash with a 10% sodium hydroxide solution to neutralize any acidic impurities.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
The mixture of alkenes can then be separated by fractional distillation.
Purification by Fractional Distillation
Due to the close boiling points of the isomeric pentenes that can form during synthesis, fractional distillation is essential for isolating pure 2-methyl-1-butene.[10]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.
-
Place the crude alkene mixture in the round-bottom flask with boiling chips.
-
Heat the flask gently.
-
Carefully monitor the temperature at the distillation head. Collect the fraction that distills at or near the boiling point of 2-methyl-1-butene (31 °C).
-
It is advisable to collect multiple small fractions and analyze their purity by Gas Chromatography (GC).
Qualitative and Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of 2-methyl-1-butene.[12]
Instrumentation:
-
Gas chromatograph with a mass selective detector
-
Capillary column (e.g., non-polar, such as DB-5ms)
-
Helium carrier gas
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature to ensure separation from other volatile components.
-
Carrier Gas Flow Rate: ~1 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-200
The retention time of the peak corresponding to 2-methyl-1-butene can be used for identification by comparison with a known standard, and the mass spectrum of the peak provides definitive structural confirmation. Quantification can be achieved by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Applications in Research and Industry
2-Methyl-1-butene serves as a valuable intermediate in organic synthesis and has several industrial applications.
-
Organic Synthesis: It is used in the synthesis of other chemicals, including pinacolone, flavor enhancers, and crop protectants.[4][13]
-
Polymer Industry: As a monomer, it is utilized in the production of synthetic rubbers and other polymers.[1]
-
Fuel Additive: It can be used as a fuel additive to improve the octane rating of gasoline.[1]
Safety and Handling
2-Methyl-1-butene is an extremely flammable liquid and vapor.[14] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, and open flames.[15] Protective gloves, safety glasses, and a lab coat should be worn.[15] It may be fatal if swallowed and enters the airways.[14][16] In case of fire, use carbon dioxide, dry chemical powder, or foam.[15]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]
Conclusion
2-Methyl-1-butene is a versatile and reactive alkene with a well-defined set of chemical and physical properties. A thorough understanding of its spectroscopic characteristics, reactivity, and handling requirements is essential for its safe and effective use in research and industrial applications. The protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this compound.
References
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Study.com. (n.d.). Explain the mechanism of the reaction of 2-methyl-1-butene with HCl. Retrieved from [Link]
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Homework.Study.com. (n.d.). How can 2-methyl-2-butene be separated during purification?. Retrieved from [Link]
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Quora. (2018). How did Markovnikov's rule apply to 2-methyl-1-butene?. Retrieved from [Link]
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Scribd. (n.d.). Exp7 Synthesis of 2-Methyl-2-Butene Chaza. Retrieved from [Link]
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Brainly. (2023). Elimination Reactions of Alkyl Halides. Retrieved from [Link]
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PubChem. (n.d.). 2-Methyl-1-butene. Retrieved from [Link]
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Homework.Study.com. (n.d.). ORGANIC CHEMISTRY Using the hydroboration-oxidation reaction, outline a reaction sequence for each of the following conversions. Retrieved from [Link]
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Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved from [Link]
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Fiveable. (n.d.). 2-methyl-1-butene Definition. Retrieved from [Link]
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